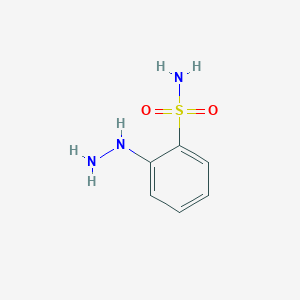

2-Hydrazinylbenzènesulfonamide

Vue d'ensemble

Description

2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It is a sulfonamide derivative that contains a hydrazine functional group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Applications De Recherche Scientifique

2-Hydrazinylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase isozymes.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets. One prominent mechanism is the inhibition of carbonic anhydrase isozymes, which are enzymes involved in the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport .

Orientations Futures

The future directions for 2-Hydrazinylbenzenesulfonamide research could involve the development of new antibiotics, given the increasing incidence of bacterial resistance to a large number of antibacterial agents such as sulfonamide drugs . Additionally, the green electrochemical method for the synthesis of new sulfonamide and disulfonamide derivatives based on the oxidation of phenylhydrazine derivatives presents a promising direction for future research .

Analyse Biochimique

Biochemical Properties

2-Hydrazinylbenzenesulfonamide plays a pivotal role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The compound has been shown to inhibit cytosolic carbonic anhydrase I and II isoenzymes with high potency . This inhibition is crucial for regulating pH in various tissues and organs, making 2-Hydrazinylbenzenesulfonamide a potential therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers .

Cellular Effects

2-Hydrazinylbenzenesulfonamide affects various cell types and cellular processes. It influences cell function by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance within cells. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism . For instance, in cancer cells, the inhibition of carbonic anhydrase IX by 2-Hydrazinylbenzenesulfonamide can disrupt the acidic microenvironment that tumors often create, potentially hindering tumor growth and metastasis .

Molecular Mechanism

At the molecular level, 2-Hydrazinylbenzenesulfonamide exerts its effects by binding to the active site of carbonic anhydrase enzymes. This binding involves coordination with the zinc ion present in the enzyme’s active site, leading to enzyme inhibition . The compound’s structure allows it to fit snugly into the enzyme’s active site, blocking the access of substrates and thus preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinylbenzenesulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to 2-Hydrazinylbenzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of 2-Hydrazinylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-Hydrazinylbenzenesulfonamide is involved in metabolic pathways that include phase I and phase II reactions. In phase I, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . In phase II, it may undergo conjugation reactions, such as glucuronidation or sulfation, to increase its solubility and facilitate excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2-Hydrazinylbenzenesulfonamide is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where carbonic anhydrase enzymes are highly expressed .

Subcellular Localization

2-Hydrazinylbenzenesulfonamide’s subcellular localization is primarily determined by its interactions with carbonic anhydrase enzymes. These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and plasma membrane . The compound’s ability to inhibit these enzymes in different subcellular locations can affect its activity and function, potentially leading to targeted therapeutic effects in specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydrazinylbenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-hydrazinylbenzenesulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted hydrazinylbenzenesulfonamides .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydrazinylbenzenesulfonamide: Similar in structure but with different substituents on the benzene ring.

N-Arylpyrazole Derivatives: These compounds also contain sulfonamide moieties and have been studied for their cytotoxic properties.

Uniqueness

2-Hydrazinylbenzenesulfonamide is unique due to its specific hydrazine functional group, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit carbonic anhydrase isozymes also sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and enzyme inhibition studies .

Propriétés

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

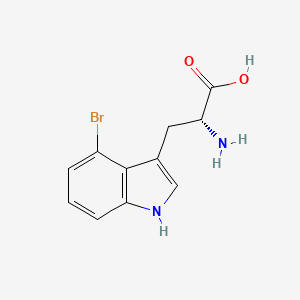

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

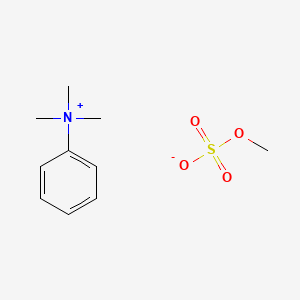

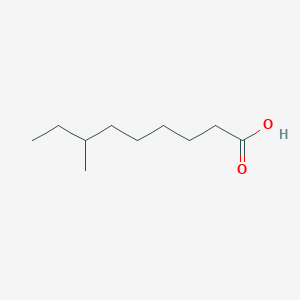

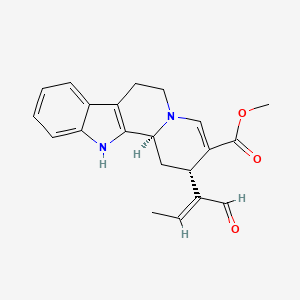

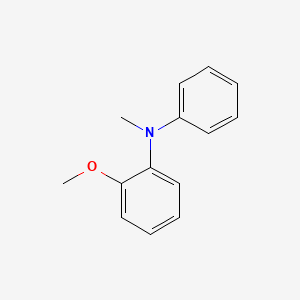

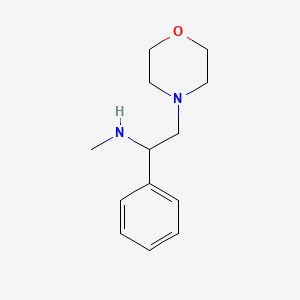

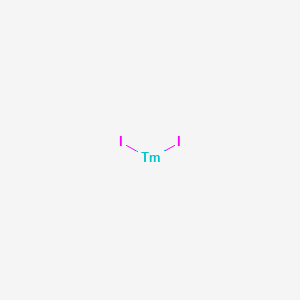

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)